molecular formula C13H17BrINO3 B8162554 tert-Butyl (2-(4-bromo-2-iodophenoxy)ethyl)carbamate

tert-Butyl (2-(4-bromo-2-iodophenoxy)ethyl)carbamate

Cat. No.: B8162554
M. Wt: 442.09 g/mol
InChI Key: PAHIJJCHHMPOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (2-(4-bromo-2-iodophenoxy)ethyl)carbamate is a synthetic organic compound with the molecular formula C13H16BrINO3 and a molecular weight of 476.53 g/mol. This compound is primarily used in research settings and is not intended for human or veterinary use. It is characterized by the presence of bromine, iodine, and tert-butyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(4-bromo-2-iodophenoxy)ethyl)carbamate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-iodophenol with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. This intermediate is then reacted with 2-chloroethylamine hydrochloride under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2-(4-bromo-2-iodophenoxy)ethyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the bromine and iodine atoms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogen atoms, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

Tert-Butyl (2-(4-bromo-2-iodophenoxy)ethyl)carbamate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-bromo-2-iodophenoxy)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms allows the compound to form strong interactions with these targets, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2-(4-bromo-2-chloro-5-iodophenoxy)ethyl)carbamate: Similar in structure but with a chlorine atom instead of a bromine atom.

    tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Contains a different arrangement of halogen atoms.

    N-Boc-4-iodoaniline: A related compound with a similar tert-butyl carbamate group.

Uniqueness

Tert-Butyl (2-(4-bromo-2-iodophenoxy)ethyl)carbamate is unique due to its specific combination of bromine and iodine atoms, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

tert-butyl N-[2-(4-bromo-2-iodophenoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrINO3/c1-13(2,3)19-12(17)16-6-7-18-11-5-4-9(14)8-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHIJJCHHMPOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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